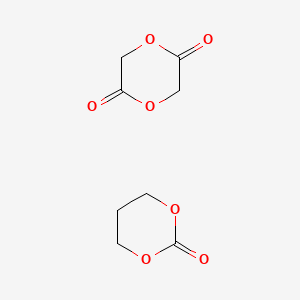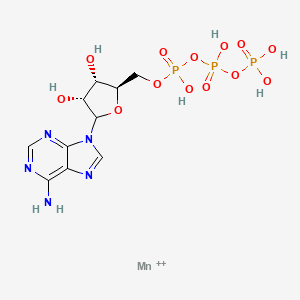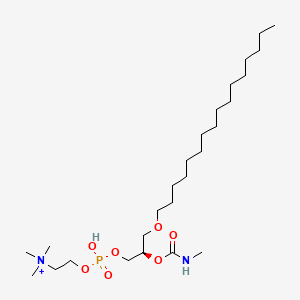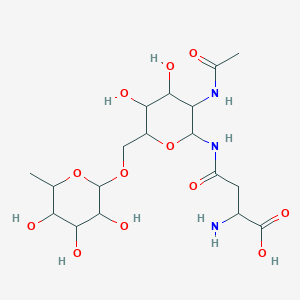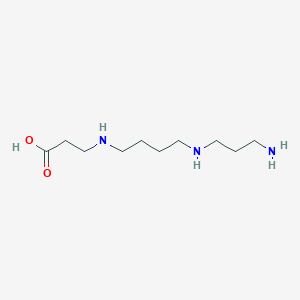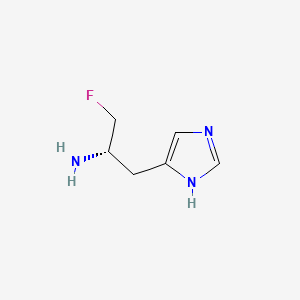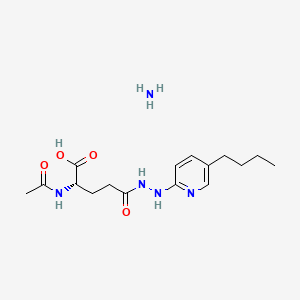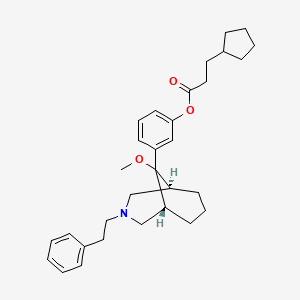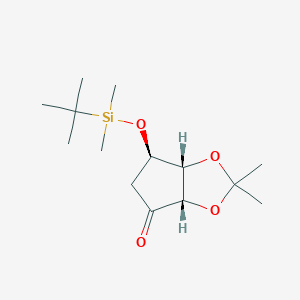
2,3,4-Trioxycyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trioxycyclopentanone is a dioxolane.
Scientific Research Applications
Metabolism Studies and Endocrine-Disrupting Activity
2,3,4-Trioxycyclopentanone derivatives have been studied in the context of metabolism and endocrine-disrupting activities. For instance, Watanabe et al. (2015) explored the metabolism of UV-filter benzophenone-3 (BP-3) and identified 2,3,4-trihydroxybenzophenone (2,3,4-triOH BP) as a metabolite with significant estrogenic and anti-androgenic activities. This study emphasizes the importance of understanding the metabolic pathways and potential endocrine impacts of compounds related to 2,3,4-Trioxycyclopentanone (Watanabe et al., 2015).
Hydrogenation Processes in Organic Chemistry
The compound has relevance in hydrogenation processes, as demonstrated by van Slagmaat et al. (2021). They conducted a study on the hydrogenation of cyclic 1,3-diones, which are structurally related to 2,3,4-Trioxycyclopentanone, and discussed its potential as a building block for polymers and fuels (van Slagmaat et al., 2021).
Natural Product Synthesis and Antimycobacterial Activity
The compound is also relevant in the synthesis of natural products. Chomcheon et al. (2006) isolated compounds from endophytic fungi that are structurally similar to 2,3,4-Trioxycyclopentanone and evaluated their antimycobacterial activity, highlighting the potential of such compounds in developing treatments for bacterial infections (Chomcheon et al., 2006).
Antimalarial Applications
Dong et al. (2005) explored the use of trioxolanes, which includes structures similar to 2,3,4-Trioxycyclopentanone, for their potential as antimalarial agents. They charted a structure-activity relationship, examining the efficacy and toxicological profiles of these compounds (Dong et al., 2005).
Renewable Chemical Synthesis
Li et al. (2016) discussed the synthesis of renewable 1,3-cyclopentanediol, a compound related to 2,3,4-Trioxycyclopentanone, from lignocellulose. This research underlines the compound's potential in sustainable chemical production and its application in the synthesis of polymers (Li et al., 2016).
Photochemical Applications
The compound's relevance in photochemical applications is highlighted by Le Liepvre et al. (2009), who investigated the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives, structurally akin to 2,3,4-Trioxycyclopentanone, to produce functionalized bicyclo[3.2.0]heptanes (Le Liepvre et al., 2009).
Biosynthesis Research
Hanrahan et al. (1994) conducted a study on the biosynthesis of aristeromycin, using a compound structurally related to 2,3,4-Trioxycyclopentanone, providing insights into the biosynthetic pathways of certain natural products (Hanrahan et al., 1994).
properties
Product Name |
2,3,4-Trioxycyclopentanone |
|---|---|
Molecular Formula |
C14H26O4Si |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1 |
InChI Key |
KXGMFTLLBZTKAO-UTUOFQBUSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



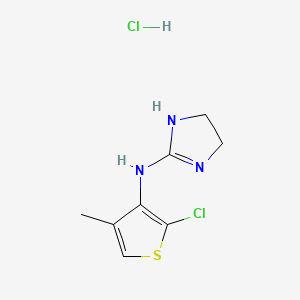
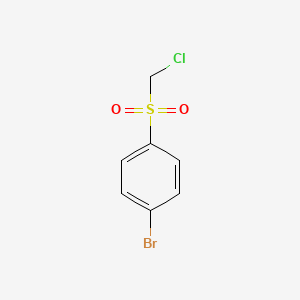
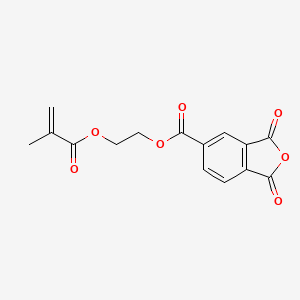
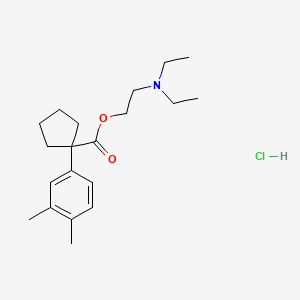
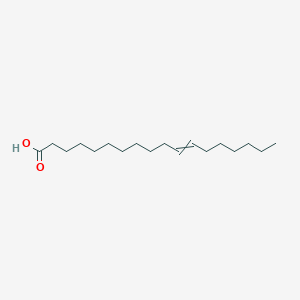
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
